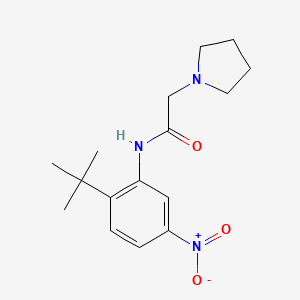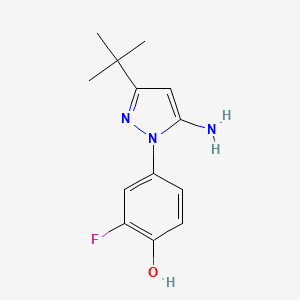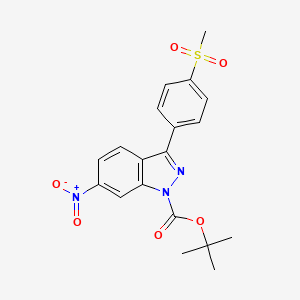![molecular formula C32H65NO3 B15359189 Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- CAS No. 180207-63-0](/img/structure/B15359189.png)
Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It belongs to the class of sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- typically involves the reaction of myristic acid with sphinganine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- involves large-scale chemical synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of various substituted derivatives based on the nucleophile or electrophile used.
科学的研究の応用
Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sphingolipids and glycolipids.
Biology: It plays a role in studying cell membrane dynamics and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in diseases related to lipid metabolism and cell signaling.
Industry: It is used in the development of cosmetic and pharmaceutical products due to its beneficial properties on skin and cell health.
作用機序
The mechanism by which Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- exerts its effects involves its interaction with cell membrane components and signaling pathways. It may act as a precursor to bioactive lipids that modulate cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets and pathways involved include sphingosine kinase and ceramide synthase, which are crucial in sphingolipid metabolism.
類似化合物との比較
Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- is compared with other similar compounds such as:
Ceramide: A central molecule in sphingolipid metabolism.
Sphingosine: A bioactive lipid derived from ceramide.
Sphingomyelin: A major component of cell membranes.
Uniqueness: Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- is unique in its structure and function, particularly in its role as a precursor to bioactive lipids and its involvement in cell signaling pathways.
特性
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)tetradecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTSZXVRDXQARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H65NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400346 |
Source


|
| Record name | Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180207-63-0 |
Source


|
| Record name | Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonitrile](/img/structure/B15359107.png)






![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)


![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)


![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
